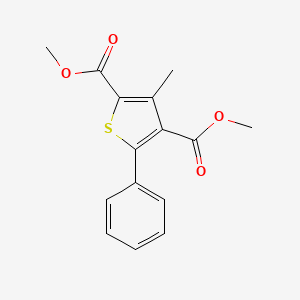
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two ester groups (dimethyl dicarboxylate) and a phenyl group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate typically involves the reaction of sulfur ylides with alkyl acetylenic carboxylates. The process includes a series of steps such as Michael addition, intramolecular nucleophilic addition, ring opening, and elimination . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained in good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions, including the use of continuous flow reactors and efficient purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.
科学的研究の応用
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through pathways involving the thiophene ring and the ester groups, which can participate in various chemical reactions .
類似化合物との比較
Similar Compounds
Dimethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate: Similar in structure but with a chloroacetamido group.
Dimethyl thieno(3,2-b)thiophene-2,5-dicarboxylate: Another thiophene derivative with different substitution patterns.
Uniqueness
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its combination of ester groups and a phenyl ring makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
55342-14-8 |
|---|---|
分子式 |
C15H14O4S |
分子量 |
290.3 g/mol |
IUPAC名 |
dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C15H14O4S/c1-9-11(14(16)18-2)13(10-7-5-4-6-8-10)20-12(9)15(17)19-3/h4-8H,1-3H3 |
InChIキー |
WGNAWDAEGAVLGK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)OC)C2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















